N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that features a triazole ring, a morpholine sulfonyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Morpholine Sulfonyl Group: This could be done by reacting the intermediate with morpholine and a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of the triazole and benzamide groups.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the triazole and benzamide moieties.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide: can be compared with other triazole-containing benzamides or morpholine derivatives.
Unique Features: The combination of the triazole ring, morpholine sulfonyl group, and benzamide moiety might confer unique biological activities or chemical reactivity compared to other similar compounds.
This structure provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-14(2)17(13-23-19-7-8-20-23)21-18(24)15-3-5-16(6-4-15)28(25,26)22-9-11-27-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHWGMDUVREDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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